REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH2:6]([N:8]([C:10]1[CH:11]=[C:12]([OH:16])[CH:13]=[CH:14][CH:15]=1)[CH3:9])[CH3:7].CN([CH:20]=[O:21])C>>[CH2:6]([N:8]([C:10]1[CH:11]=[C:12]([OH:16])[C:13](=[CH:14][CH:15]=1)[CH:20]=[O:21])[CH3:9])[CH3:7]
|
Name
|
|
Quantity
|
6.14 g
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
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C(C)N(C)C=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
ice
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
crude mixture
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
exceed 10° C
|
Type
|
CUSTOM
|
Details
|
exceed 20° C
|
Type
|
ADDITION
|
Details
|
When the addition
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Type
|
EXTRACTION
|
Details
|
The reaction solution is extracted three times with 100 ml of chloroform
|
Type
|
CONCENTRATION
|
Details
|
The combined organic phases are concentrated under a high vacuum
|
Type
|
CUSTOM
|
Details
|
The oily residue which remains is purified by column chromatography on silica gel (eluant n-hexanelchloroform 95:5)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(C)N(C)C=1C=C(C(C=O)=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |